molecular formula C18H23NO B2530372 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone CAS No. 1797559-17-1

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone

Cat. No. B2530372
CAS RN: 1797559-17-1
M. Wt: 269.388
InChI Key: GXPZHUAMDWJNTL-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for synthesis and research.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone.

Scientific Research Applications

Synthesis and Antibacterial Activity A novel class of derivatives including the chemical structure of interest has been synthesized and characterized, exhibiting in vitro antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents, emphasizing their significance in addressing antibiotic resistance issues. The compounds were thoroughly analyzed through elemental analysis, FTIR, 1 H-NMR, 13 C NMR, and Mass spectral data to confirm their structures and potential efficacy (B. Reddy et al., 2011).

Analgesic and Narcotic Antagonist Activities Exploration into azabicycloalkanes, closely related to the compound , has shown their potential in analgesic and narcotic antagonist activities. Through structure-activity relationship studies, significant insights into the design of well-balanced antagonist-analgesic agents with minimal physical dependence have been gained, marking a step forward in pain management research (M. Takeda et al., 1977).

Conformation-Activity Relationships in Peptides Research into conformationally constrained dipeptide surrogates has leveraged structures similar to our compound of interest for studying the relationships between conformation and biological activity in peptides. This approach has potential implications for the development of novel therapeutic peptides with optimized efficacy and specificity (J. Cluzeau & W. Lubell, 2004).

HIV Entry Inhibition A study on a compound structurally related to the chemical of interest demonstrated potent noncompetitive allosteric antagonism of the CCR5 receptor, indicating significant antiviral effects against HIV-1. This research underscores the potential of such compounds in developing new strategies for HIV prevention and treatment, through targeting receptor-based mechanisms (C. Watson et al., 2005).

Neuroprotective Antioxidants Antioxidants structurally related to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone have shown promise as neuroprotective agents. These compounds were effective in preventing ATP level decreases due to hypoxia in astrocytes and demonstrated powerful protection against brain damage in models mimicking cerebral palsy. Such findings open new avenues for treating neurodegenerative diseases and conditions involving oxidative stress (M. Largeron et al., 2001).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,3)14-9-7-13(8-10-14)17(20)19-15-5-4-6-16(19)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZHUAMDWJNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone

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